![molecular formula C8H14O B2910359 Bicyclo[3.2.1]octan-2-ol CAS No. 1965-38-4](/img/structure/B2910359.png)

Bicyclo[3.2.1]octan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Bicyclo[3.2.1]octan-2-ol can be synthesized through various methods. One notable approach involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate .

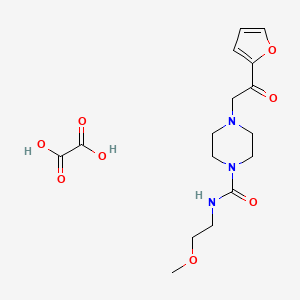

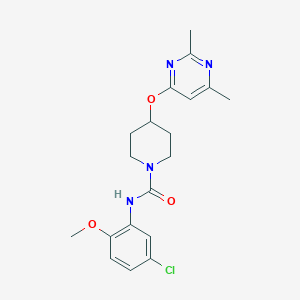

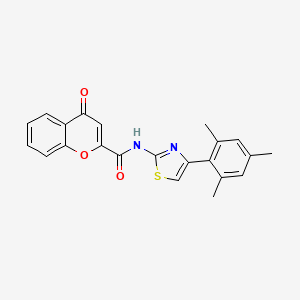

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic system with a cyclohexane ring and an alcohol functional group. The arrangement of atoms in this compound contributes to its unique properties .

Scientific Research Applications

1. Synthesis Methods and Applications

Bicyclo[3.2.1]octan-2-ol and related compounds are part of medium-sized rings, crucial in many natural products. Their synthesis methods, especially focusing on high diastereo- and enantioselectivity, are significant due to the presence of these carbocycles in various biologically active compounds. The development of new routes to these scaffolds has been a focus in recent research, underlining their importance in synthetic organic chemistry and biological applications (Heinrich et al., 2016).

Mechanism of Action

Target of Action

The primary targets of Bicyclo[32This compound is a structural component in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . The specific targets would depend on the larger structure in which Bicyclo[3.2.1]octan-2-ol is incorporated.

Mode of Action

The mode of action of Bicyclo[32It’s known that the compound can be synthesized through the double michael addition of carbon nucleophiles to 7 and 8-membered ring dienones . The interaction of this compound with its targets would depend on the specific biochemical context.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[32The compound is a key structural component in many biologically active compounds, suggesting that it could influence a variety of biochemical pathways depending on the larger structure in which it is incorporated .

Result of Action

The molecular and cellular effects of Bicyclo[32As a structural component in many biologically active compounds, it likely contributes to their overall effects .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bicyclo[3.2.1]octan-2-ol involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system and subsequent reduction of the ketone to form the desired alcohol.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of sodium hydride to form the bicyclic compound, norbornene.", "Step 2: Norbornene is brominated using bromine to form 2-bromonorbornene.", "Step 3: 2-bromonorbornene is reduced using sodium borohydride to form the corresponding alcohol, 2-hydroxynorbornane.", "Step 4: 2-hydroxynorbornane is treated with acetic acid and sodium hydroxide to form the acetate ester, 2-acetoxy-norbornane.", "Step 5: 2-acetoxy-norbornane is hydrolyzed using hydrochloric acid to form the corresponding alcohol, norbornane-2-ol.", "Step 6: Norbornane-2-ol is treated with sulfuric acid and methanol to form the corresponding methyl ether, 2-methoxynorbornane.", "Step 7: 2-methoxynorbornane is treated with sodium hydroxide to form the final product, Bicyclo[3.2.1]octan-2-ol." ] } | |

CAS No. |

1965-38-4 |

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(1R,2R,5R)-bicyclo[3.2.1]octan-2-ol |

InChI |

InChI=1S/C8H14O/c9-8-4-2-6-1-3-7(8)5-6/h6-9H,1-5H2/t6-,7-,8-/m1/s1 |

InChI Key |

PVDVHTXERCKKSW-BWZBUEFSSA-N |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1CC[C@H]2O |

SMILES |

C1CC2CC1CCC2O |

Canonical SMILES |

C1CC2CC1CCC2O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2910282.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2910295.png)

![2-[2-[5-[2-(2-Hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol](/img/structure/B2910298.png)